An In-depth Technical Guide to 5-Bromo-4-propylpyrimidine: A Versatile Intermediate in Synthetic and Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-4-propylpyrimidine: A Versatile Intermediate in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and synthetic chemistry, pyrimidine scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds, including anticancer and antiviral agents.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Bromo-4-propylpyrimidine emerges as a compound of significant interest, offering a unique combination of a versatile bromine handle for cross-coupling reactions and a lipophilic propyl group that can influence pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Bromo-4-propylpyrimidine. The insights herein are curated to empower researchers and drug development professionals in leveraging this versatile building block for the synthesis of novel and complex molecular architectures.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 5-Bromo-4-propylpyrimidine is not widely published, its core physicochemical and spectroscopic characteristics can be reliably predicted based on computational models and data from closely related analogs.
Core Properties
A summary of the key physicochemical properties of 5-Bromo-4-propylpyrimidine is presented in the table below. These computed values are crucial for estimating its behavior in various solvent systems and for planning purification strategies.
| Property | Value | Source |
| CAS Number | 951884-26-7 | [1] |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Expected to be a solid or liquid | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DCM.[2] | - |
| LogP | 2.19160 | |
| Polar Surface Area | 25.78 Ų |
Spectroscopic Characterization
The spectroscopic data for 5-Bromo-4-propylpyrimidine are critical for its identification and characterization. While experimental spectra are not publicly available, the expected spectral features can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton and the propyl group protons. The pyrimidine proton at the C2 position would likely appear as a singlet in the aromatic region. The protons of the propyl group would present as a triplet for the terminal methyl group and two multiplets for the two methylene groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the seven carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons would be influenced by the electronegative nitrogen atoms and the bromine substituent. The three distinct signals for the propyl group carbons would be found in the aliphatic region of the spectrum.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2).
Synthesis of 5-Bromo-4-propylpyrimidine
While a specific, detailed synthetic protocol for 5-Bromo-4-propylpyrimidine is not extensively documented in peer-reviewed literature, its synthesis can be approached through established methodologies for preparing 5-bromo-4-alkylpyrimidines.[3] A versatile and common strategy involves the use of a pre-functionalized pyrimidine precursor.[3]
Proposed Synthetic Route
A plausible synthetic pathway could start from a readily available pyrimidine derivative, such as 5-bromouracil, which is then converted to a more reactive intermediate like 5-bromo-2,4-dichloropyrimidine.[3] The propyl group can then be introduced at the C4 position.
Diagram: Proposed Synthesis of 5-Bromo-4-propylpyrimidine
Caption: A potential synthetic pathway for 5-Bromo-4-propylpyrimidine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
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To a flask containing 5-bromouracil, add phosphorus oxychloride (POCl₃) in excess.
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Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
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Carefully quench the reaction mixture with ice water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2,4-dichloropyrimidine.
Step 2: Introduction of the Propyl Group
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Dissolve 5-bromo-2,4-dichloropyrimidine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a solution of a propyl Grignard reagent (propylmagnesium bromide) or a propylzinc reagent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product and purify by column chromatography.
Step 3: Reductive Dechlorination
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Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).
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Add a palladium on carbon (Pd/C) catalyst.
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Stir at room temperature until the reaction is complete.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 5-Bromo-4-propylpyrimidine.
Chemical Reactivity
The reactivity of 5-Bromo-4-propylpyrimidine is primarily dictated by the electronic nature of the pyrimidine ring and the presence of the bromo and propyl substituents. The pyrimidine ring is electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack.[3]
Reactions at the Bromine Substituent
The bromine atom at the C5 position is a key functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[3]
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the C5 position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, catalyzed by palladium and copper complexes. This introduces an alkynyl moiety, which can be a valuable pharmacophore or a precursor for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. This is a crucial transformation in the synthesis of many biologically active compounds.
Diagram: Key Cross-Coupling Reactions of 5-Bromo-4-propylpyrimidine
Caption: Palladium-catalyzed cross-coupling reactions at the C5 position.
Reactions of the Propyl Group
The propyl group is generally less reactive than the brominated pyrimidine core. However, it can undergo reactions such as free-radical halogenation at the benzylic-like position, although selectivity can be a challenge.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-Bromo-4-propylpyrimidine make it a highly attractive building block for the synthesis of potential therapeutic agents. The pyrimidine core is a well-established scaffold in numerous approved drugs.[1] The ability to functionalize the C5 position via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
The propyl group at the C4 position contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties, such as oral bioavailability.[1] The combination of a reactive handle and a lipophilic side chain makes 5-Bromo-4-propylpyrimidine a valuable starting material for the development of inhibitors of various enzymes, such as kinases, which are often targeted in cancer therapy.
Safety and Handling
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full safety data sheet (SDS) should be consulted from the supplier before use.
Conclusion
5-Bromo-4-propylpyrimidine stands as a versatile and valuable intermediate for synthetic and medicinal chemists. Its strategic combination of a reactive bromine atom and a lipophilic propyl group on a privileged pyrimidine scaffold provides a powerful platform for the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding to enable researchers to effectively utilize 5-Bromo-4-propylpyrimidine in their pursuit of novel chemical entities with potential therapeutic applications.
References
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- ResearchGate. Synthesis of 5-bromo-4-(hetero)
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- Google Patents.
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- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2020).
- Journal of Pharmaceutical and Chemical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2020).
- Benchchem. An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.).
- Google Patents. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (1981).
- Google Patents. US8324225B2 - Pyrrolopyrimidine compounds and their uses. (2012).
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
- Sigma-Aldrich. 5-Bromopyrimidine 97 | 4595-59-9. (n.d.).
- ChemicalBook. 5-Bromopyrimidine CAS#: 4595-59-9. (n.d.).
